2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate
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Overview
Description
2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate is a chemical compound known for its unique structure and significant potential in various scientific research fields. Its complex molecular framework consists of a bicyclo[2.2.2]octane ring system with a fluorinated phenyl substituent and a benzenecarboxylate ester group.
Scientific Research Applications
2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate has notable applications across various domains:
Chemistry
Used as a building block in organic synthesis and material science for designing novel molecules.
Biology
Functions as a ligand in studying receptor interactions and enzymatic activities.
Medicine
Investigated for its potential as a pharmaceutical intermediate in drug design and synthesis.
Industry
Applied in the development of specialty chemicals and advanced materials.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate typically involves several steps:
Preparation of the bicyclo[2.2.2]octane core.
Introduction of the azabicyclic system.
Formation of the (Z)-fluorophenylmethylidene group.
Esterification with benzenecarboxylic acid.
Industrial production methods
Industrial production may involve optimized reaction conditions, such as high-yield catalysts and continuous flow reactors, to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of reactions: 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate undergoes various chemical reactions, including:
Oxidation
Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction
Hydrogenation to remove specific groups using catalysts like palladium on carbon.
Substitution
Nucleophilic substitution reactions, especially at the fluorinated phenyl ring, using reagents such as sodium ethoxide.
Common reagents and conditions
Reagents like lithium aluminum hydride for reductions and sodium hypochlorite for oxidations are common. Conditions typically include controlled temperatures and inert atmospheres to prevent side reactions.
Major products formed
The reactions often lead to intermediates useful for further synthetic modifications or derivatives with enhanced biological activities.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular targets
Binds to specific receptors or enzymes, modulating their activity.
Pathways involved
Influences signaling pathways by either activating or inhibiting key molecular players, leading to physiological or pharmacological effects.
Comparison with Similar Compounds
When compared to other compounds with similar structures:
Uniqueness
Its unique combination of a fluorinated phenyl group and a bicyclo[2.2.2]octane system distinguishes it from other bicyclic or fluorinated compounds.
Similar compounds
Compounds like 2-[(E)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl acetate and 2-[(Z)-(3-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenesulfonate share structural similarities but differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-18-9-5-4-8-17(18)14-19-20(15-10-12-23(19)13-11-15)25-21(24)16-6-2-1-3-7-16/h1-9,14-15,20H,10-13H2/b19-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHOEVQNGGLRPU-RGEXLXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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